1-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methoxybenzenesulfinyl)ethan-1-one
Description
Properties
IUPAC Name |
1-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methoxyphenyl)sulfinylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4S/c1-11-8-13(9-12(2)17(11)19)16(18)10-22(20)15-6-4-14(21-3)5-7-15/h4-9,19H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWDMULBPJCMCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)CS(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Hydroxy-3,5-dimethylphenyl)-2-(4-methoxybenzenesulfinyl)ethan-1-one, commonly referred to as a sulfinyl compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H18O4S
- Molecular Weight : 306.38 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exert its effects through:
- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, potentially protecting cells from oxidative stress.
- Enzyme Inhibition : The sulfinyl group may inhibit specific enzymes involved in inflammatory pathways, which can be beneficial in reducing inflammation-related diseases.
Anticancer Activity
Recent research has demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : In vitro studies showed that the compound had an IC50 value of approximately 5 µM against Hep-G2 liver cancer cells, indicating potent anticancer properties .
- Case Study 2 : Additional tests revealed that it could induce apoptosis in KB cancer cell lines through the activation of caspase pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Experimental Findings : In animal models, administration of the compound significantly reduced markers of inflammation such as TNF-alpha and IL-6 levels, suggesting a potential role in managing inflammatory diseases.
Pharmacological Studies
A series of pharmacological studies have been conducted to evaluate the safety and efficacy of this compound:
Comparison with Similar Compounds
Sulfinyl and Sulfonyl Derivatives
Sulfinyl and sulfonyl groups significantly influence electronic and steric properties. Key analogs include:
Key Observations :
Diaryl Ethanones with Heterocyclic Moieties
Compounds with furan or triazole rings exhibit distinct physicochemical profiles:
Key Observations :
Halogenated and Methoxy-Substituted Derivatives
Halogen and methoxy groups modulate solubility and intermolecular interactions:
Key Observations :
- Solubility : Methoxy groups (e.g., in ) enhance solubility in polar solvents compared to halogenated analogs.
- Catalytic Applications : Sulfoxide derivatives (e.g., ) are utilized in Ru-catalyzed reactions, highlighting their role in transition metal chemistry.
Data Tables
Q & A
Q. What spectroscopic methods are most reliable for confirming the molecular structure of this compound?
To confirm the structure, researchers should employ:
- Single-crystal X-ray diffraction (SC-XRD): Provides precise atomic coordinates and bond angles, essential for resolving stereochemical ambiguities .
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to analyze aromatic protons, methoxy/hydroxy groups, and sulfinyl environments. For example, the sulfinyl group () typically appears as a distinct peak in -NMR.
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
Q. What synthetic precursors are commonly used to prepare this compound?
Key precursors include:
- 4-Hydroxy-3,5-dimethylacetophenone (or derivatives): The acetyl group serves as the ketone backbone .
- 4-Methoxybenzenesulfinyl chloride: Reacts with the acetophenone derivative via nucleophilic substitution or oxidation to form the sulfinyl moiety.
- Protecting groups (e.g., benzyl or trimethylsilyl): Used to stabilize reactive hydroxy groups during synthesis .
Advanced Research Questions
Q. How can experimental design address contradictions in reported biological activity data?
Contradictions often arise from variability in assay conditions. To resolve these:
- Standardized bioassays: Use in vitro models (e.g., enzyme inhibition or cell viability assays) with controlled parameters (pH, temperature, solvent).
- Dose-response studies: Establish EC/IC values across multiple replicates to assess reproducibility .
- Meta-analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What methodologies are recommended for studying the environmental fate of this compound?
Follow a tiered approach:
Abiotic studies:
- Hydrolysis: Test stability under varying pH (e.g., pH 4–9) and temperatures.
- Photodegradation: Expose to UV light and monitor degradation via HPLC .
Biotic studies:
- Soil/water microcosms: Evaluate microbial degradation using LC-MS/MS to track metabolite formation .
Ecotoxicity:
- Daphnia magna or algal assays: Assess acute/chronic toxicity under OECD guidelines .
Q. How can the sulfoxidation step in synthesis be optimized to improve yield and purity?
Optimization strategies include:
- Catalyst screening: Test transition-metal catalysts (e.g., Ti(OiPr)) or enzymes for stereoselective sulfoxidation.
- Solvent selection: Polar aprotic solvents (e.g., DCM or THF) enhance reaction efficiency.
- Reaction monitoring: Use TLC or in situ IR spectroscopy to track sulfoxide formation and minimize over-oxidation to sulfones .
Methodological Notes
- Crystallography: For SC-XRD, crystals are grown via slow evaporation in ethanol/water (1:1). Data collection at 123 K improves resolution .
- Synthesis Troubleshooting: If sulfone by-products dominate, reduce oxidizing agent concentration (e.g., HO) and monitor reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
